2,4,6-Trimethylphenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylphenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is an organic compound characterized by the presence of both trifluoromethyl and trimethylphenyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves the esterification of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid with 2,4,6-trimethylphenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trimethylphenyl 3,3,3-trifluoro-2
Properties
Molecular Formula |
C13H12F6O2 |
---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C13H12F6O2/c1-6-4-7(2)9(8(3)5-6)21-11(20)10(12(14,15)16)13(17,18)19/h4-5,10H,1-3H3 |
InChI Key |
PKEXTOYPMJZLOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)C(C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.